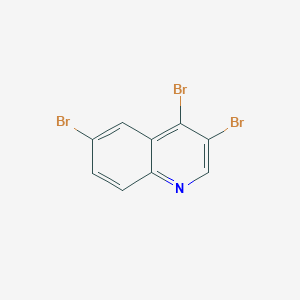
3,4,6-Tribromoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Tribromoquinoline is a useful research compound. Its molecular formula is C9H4Br3N and its molecular weight is 365.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives, including tribromoquinolines, have shown promising antimicrobial properties. Research indicates that certain brominated quinolines exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis . The introduction of bromine atoms enhances the lipophilicity and biological activity of these compounds, making them potential candidates for developing new antibiotics.
Anticancer Properties
Studies have demonstrated that 3,4,6-tribromoquinoline derivatives can inhibit cancer cell proliferation. For instance, compounds derived from tribromoquinoline have been evaluated for their cytotoxic effects on cancer cell lines like HeLa and MCF-7. The mechanism often involves the induction of apoptosis through the activation of caspases .
Materials Science
Optoelectronic Applications
The unique electronic properties of this compound make it suitable for use in optoelectronic devices. Its ability to act as an electron acceptor in donor-π-acceptor systems is particularly noteworthy. Research has shown that derivatives of tribromoquinoline can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic cells due to their efficient charge transport properties .
Fluorescent Dyes
this compound has been utilized in the development of fluorescent dyes. These dyes are valuable in biological imaging and diagnostics due to their high quantum yields and stability under various conditions. The fluorescence characteristics are influenced by the bromine substituents, which alter the electronic distribution within the molecule .
Photonics
Photonic Devices
The compound's photophysical properties allow it to be used in photonic applications such as sensors and light-emitting devices. The incorporation of this compound into polymer matrices has led to the development of materials with enhanced nonlinear optical properties. This makes them suitable for applications in optical switching and signal processing .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against Mycobacterium tuberculosis |
| Anticancer agents | Induces apoptosis in cancer cell lines | |
| Materials Science | OLEDs | Acts as an efficient electron acceptor |
| Fluorescent dyes | High quantum yield; stable under varying conditions | |
| Photonics | Photonic devices | Enhanced nonlinear optical properties |
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on various brominated quinolines revealed that this compound exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compound was synthesized through a bromination reaction followed by biological assays to evaluate its efficacy.
Case Study 2: Optoelectronic Applications
In a recent development project focused on organic photovoltaics, researchers incorporated this compound into a polymer blend. The resulting device showed improved power conversion efficiency compared to devices without the compound due to enhanced charge mobility and reduced recombination losses.
Eigenschaften
CAS-Nummer |
927801-47-6 |
|---|---|
Molekularformel |
C9H4Br3N |
Molekulargewicht |
365.85 g/mol |
IUPAC-Name |
3,4,6-tribromoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H |
InChI-Schlüssel |
XMJAETADNKVXHP-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Br)Br |
Kanonische SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















